![molecular formula C14H26N2O2 B1357243 tert-Butyl 4-((cyclopropylamino)methyl)piperidine-1-carboxylate CAS No. 877859-58-0](/img/structure/B1357243.png)
tert-Butyl 4-((cyclopropylamino)methyl)piperidine-1-carboxylate
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Description
Tert-Butyl 4-((cyclopropylamino)methyl)piperidine-1-carboxylate, also known as CPCC, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. CPCC is a piperidine-based compound that can be synthesized through various methods.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Related Compounds : Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, was synthesized through acylation, sulfonation, and substitution, starting from piperidin-4-ylmethanol. This synthesis method was optimized, with a total yield of 20.2% (Wang, Wang, Tang, & Xu, 2015).
- Role in Anticancer Drug Synthesis : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a structurally related compound, is an important intermediate for small molecule anticancer drugs. A high yield synthetic method was established for this compound, with a total yield of 71.4% (Zhang, Ye, Xu, & Xu, 2018).
Biological Applications
- Intermediate in Biologically Active Compounds : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a compound similar to tert-butyl 4-((cyclopropylamino)methyl)piperidine-1-carboxylate, serves as an important intermediate in various biologically active compounds like crizotinib. Its synthesis involved three steps and yielded a total of 49.9% (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Anticorrosive Properties
- Anticorrosive Activity : Tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate showed potential as an anticorrosive agent for carbon steel in HCl solution. Electrochemical and surface characterization studies revealed significant inhibition efficiency, highlighting its utility in corrosion protection (Praveen, Prasanna, Mallikarjuna, Jagadeesh, Hebbar, & Rashmi, 2021).
properties
IUPAC Name |
tert-butyl 4-[(cyclopropylamino)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-6-11(7-9-16)10-15-12-4-5-12/h11-12,15H,4-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXMVDICWYFHTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586370 |
Source
|
Record name | tert-Butyl 4-[(cyclopropylamino)methyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-((cyclopropylamino)methyl)piperidine-1-carboxylate | |
CAS RN |
877859-58-0 |
Source
|
Record name | tert-Butyl 4-[(cyclopropylamino)methyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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